molecular formula C19H23ClN2O3S B7710205 N-(2-chlorobenzyl)-3-[4-(propylsulfamoyl)phenyl]propanamide

N-(2-chlorobenzyl)-3-[4-(propylsulfamoyl)phenyl]propanamide

Cat. No.: B7710205
M. Wt: 394.9 g/mol
InChI Key: CJKORIBFLBGUDN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-[4-(propylsulfamoyl)phenyl]propanamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-2-13-22-26(24,25)17-10-7-15(8-11-17)9-12-19(23)21-14-16-5-3-4-6-18(16)20/h3-8,10-11,22H,2,9,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKORIBFLBGUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-[4-(propylsulfamoyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzyl chloride derivative: This step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride.

    Amidation reaction: The 2-chlorobenzyl chloride is then reacted with 3-[4-(propylsulfamoyl)phenyl]propanamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-[4-(propylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-3-[4-(propylsulfamoyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-[4-(propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-N’-(4-chlorophenyl)urea: Similar in structure but with different functional groups.

    N-(4-chlorobenzyl)-4-methoxybenzamide: Another related compound with distinct properties.

Uniqueness

N-(2-chlorobenzyl)-3-[4-(propylsulfamoyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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